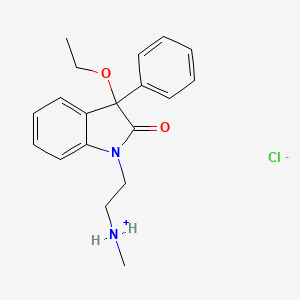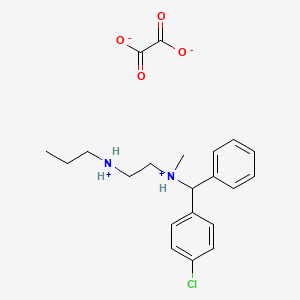
2,4,6-Tris(1-methylpyridin-1-ium-4-yl)pyridine;trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris(1-methylpyridin-1-ium-4-yl)pyridine;trichloride is a complex organic compound that belongs to the family of pyridinium salts This compound is characterized by its unique structure, which includes three methylated pyridinium rings connected to a central pyridine core The trichloride form indicates the presence of three chloride ions associated with the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(1-methylpyridin-1-ium-4-yl)pyridine;trichloride typically involves the methylation of pyridine derivatives. One common method involves the reaction of 2,4,6-tris(4-pyridyl)pyridine with methyl iodide in the presence of a suitable solvent such as dichloromethane under an inert atmosphere . The reaction proceeds through the formation of intermediate pyridinium salts, which are then converted to the final trichloride form by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Purification steps such as recrystallization and column chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tris(1-methylpyridin-1-ium-4-yl)pyridine;trichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: It can be reduced to form radical cations and neutral species, which are stable and exhibit distinct colors.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, including specific temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce radical cations and neutral species with distinct electrochromic properties .
Aplicaciones Científicas De Investigación
2,4,6-Tris(1-methylpyridin-1-ium-4-yl)pyridine;trichloride has a wide range of scientific research applications:
Chemistry: It is used as a redox-active compound in electrochemical studies and as a ligand in coordination chemistry.
Biology: The compound’s ability to form stable radical cations makes it useful in studying electron transfer processes in biological systems.
Medicine: Its unique chemical properties are being explored for potential therapeutic applications, including as an antimicrobial agent.
Mecanismo De Acción
The mechanism by which 2,4,6-Tris(1-methylpyridin-1-ium-4-yl)pyridine;trichloride exerts its effects involves its redox properties. The compound can accept and donate electrons, making it an effective electron transfer agent. This property is utilized in various applications, including catalysis and energy storage. The molecular targets and pathways involved include interactions with metal ions and other redox-active species .
Comparación Con Compuestos Similares
Similar Compounds
Methyl viologen dichloride:
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Another compound with a similar structure but different chemical properties.
Uniqueness
2,4,6-Tris(1-methylpyridin-1-ium-4-yl)pyridine;trichloride is unique due to its ability to form stable radical cations and its versatile redox behavior. These properties make it particularly useful in applications requiring stable electron transfer agents and electrochromic materials .
Propiedades
Fórmula molecular |
C23H23Cl3N4 |
|---|---|
Peso molecular |
461.8 g/mol |
Nombre IUPAC |
2,4,6-tris(1-methylpyridin-1-ium-4-yl)pyridine;trichloride |
InChI |
InChI=1S/C23H23N4.3ClH/c1-25-10-4-18(5-11-25)21-16-22(19-6-12-26(2)13-7-19)24-23(17-21)20-8-14-27(3)15-9-20;;;/h4-17H,1-3H3;3*1H/q+3;;;/p-3 |
Clave InChI |
YUZRCFDETAYSHH-UHFFFAOYSA-K |
SMILES canónico |
C[N+]1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=[N+](C=C3)C)C4=CC=[N+](C=C4)C.[Cl-].[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








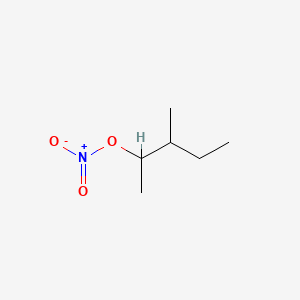
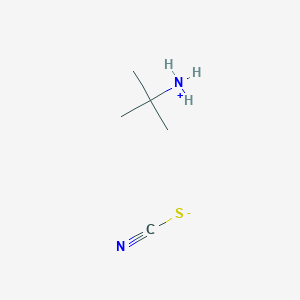
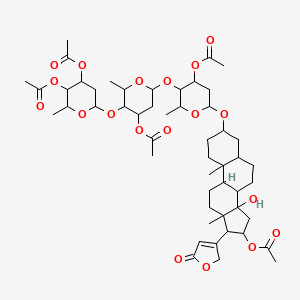

![[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate](/img/structure/B13746342.png)
